molecular formula C31H32N4O4S B3266313 4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 422292-29-3

4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No. B3266313
CAS RN: 422292-29-3
M. Wt: 556.7 g/mol
InChI Key: CJMPPPBXGOAEED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone ring is a heterocyclic ring containing nitrogen and oxygen, while the nitrobenzyl group contains a nitro group attached to a benzyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group in the nitrobenzyl moiety could be reduced to an amine group, or the thioether linkage could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive, while the cyclohexanecarboxamide group could increase its solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions for this compound could include further studies to determine its potential biological activity, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

4-[[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O4S/c36-29(32-19-18-22-6-2-1-3-7-22)25-14-10-23(11-15-25)20-34-30(37)27-8-4-5-9-28(27)33-31(34)40-21-24-12-16-26(17-13-24)35(38)39/h1-9,12-13,16-17,23,25H,10-11,14-15,18-21H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPPPBXGOAEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Reactant of Route 4
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Reactant of Route 5
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
4-((2-((4-nitrobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

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